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Abstract
Dehydrodihydroionol, a sesquiterpenoid of interest in flavor and fragrance chemistry,

presents a unique structural framework characterized by a trimethylcyclohexadiene ring linked

to a butanol side chain. Its chemical architecture gives rise to multiple stereoisomers, making a

thorough understanding of its stereochemistry crucial for applications in various scientific

domains. This technical guide provides a comprehensive overview of the chemical structure,

stereochemical properties, and analytical methodologies pertinent to dehydrodihydroionol.
While specific biological signaling pathways for dehydrodihydroionol are not extensively

documented, this guide also explores a relevant pathway associated with a closely related

ionone derivative to provide a contextual biological framework.

Chemical Structure
Dehydrodihydroionol is systematically named 4-(2,6,6-trimethylcyclohexa-1,3-dien-1-

yl)butan-2-ol. Its molecular formula is C₁₃H₂₂O. The structure consists of two main moieties: a

substituted cyclohexadiene ring and a four-carbon alcohol side chain.

Key Structural Features:

Cyclohexadiene Ring: A six-membered ring containing two conjugated double bonds,

substituted with three methyl groups. Two of these methyl groups are geminally attached at
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the C6 position, and one is at the C2 position.

Butanol Side Chain: A four-carbon chain with a hydroxyl group at the C2 position, attached to

the C1 position of the cyclohexadiene ring.

Stereochemistry
The presence of asymmetric carbon atoms in the dehydrodihydroionol molecule results in the

existence of multiple stereoisomers. The term "(+/-)-DEHYDRODIHYDROIONOL" found in

chemical databases indicates that it is commonly available as a racemic mixture, a 1:1 mixture

of enantiomers.

Chiral Centers
Dehydrodihydroionol possesses two chiral centers:

C1 of the cyclohexadiene ring: This carbon is bonded to four different groups: the butan-2-ol

side chain, the C2 of the ring (part of a double bond), the C6 of the ring, and a hydrogen

atom.

C2 of the butan-2-ol side chain: This carbon is bonded to a hydroxyl group, a methyl group, a

hydrogen atom, and the ethyl-cyclohexadienyl group.

The presence of two chiral centers means that there can be a total of 2² = 4 possible

stereoisomers, which exist as two pairs of enantiomers.

Due to a lack of specific literature detailing the experimentally determined absolute

configurations of all possible stereoisomers of dehydrodihydroionol, the assignment of R/S

notation for each stereocenter in naturally occurring or synthetically produced samples remains

an area for further investigation.

Quantitative Data
Specific quantitative data for the individual stereoisomers of dehydrodihydroionol are not

readily available in the public domain. The table below presents general physicochemical

properties for dehydrodihydroionol, likely referring to the racemic mixture.
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Property Value

Molecular Weight 194.32 g/mol

IUPAC Name
4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-

2-ol

CAS Number 57069-86-0

Appearance Colorless to pale yellow liquid

Boiling Point 279-280 °C at 760 mmHg

Density 0.925 g/cm³

Solubility Soluble in ethanol

Experimental Protocols
The determination of the absolute stereochemistry of chiral molecules like

dehydrodihydroionol relies on a combination of synthetic, chromatographic, and

spectroscopic techniques. While specific protocols for this molecule are not detailed in readily

accessible literature, the following represents a generalized workflow for the stereochemical

analysis of a terpenoid.

General Experimental Workflow for Stereochemical
Analysis
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Caption: A generalized workflow for the stereochemical analysis of a chiral terpenoid.

Synthesis or Isolation
Racemic Synthesis: Chemical synthesis of dehydrodihydroionol without the use of chiral

catalysts or reagents will typically yield a racemic mixture of all possible stereoisomers.

Asymmetric Synthesis: Enantioselective synthesis can be employed to produce specific

stereoisomers. This often involves the use of chiral catalysts, reagents, or starting materials.

Isolation from Natural Sources: Dehydrodihydroionol can be isolated from natural

products. The stereochemistry of the isolated compound will depend on the biosynthetic

pathways of the source organism.
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Separation of Stereoisomers
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for

separating enantiomers and diastereomers. A stationary phase containing a chiral selector is

used to differentially retain the stereoisomers, allowing for their separation and quantification.

Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for

confirming the constitutional structure. To determine the absolute configuration, chiral shift

reagents can be used to induce chemical shift differences between enantiomers. Advanced

NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide

information about the relative stereochemistry.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption

of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is

unique for each enantiomer and can be compared to theoretical calculations to determine

the absolute configuration.

X-ray Crystallography: If a single crystal of a pure stereoisomer or a suitable crystalline

derivative can be obtained, X-ray crystallography provides an unambiguous determination of

the absolute configuration.

Biological Context: A Related Signaling Pathway
While specific signaling pathways for dehydrodihydroionol are not well-defined in the

literature, the structurally related ionone derivatives are known to be involved in various

biological processes, including the regulation of gene expression through pathways such as the

vitamin D receptor (VDR) signaling pathway. The following diagram illustrates a simplified

representation of the VDR signaling pathway, which can be a potential area of investigation for

dehydrodihydroionol and its analogues.
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Caption: Simplified Vitamin D Receptor (VDR) signaling pathway.

This pathway illustrates how a lipophilic ligand, like vitamin D3, can enter a cell, bind to its

intracellular receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor

(RXR). This complex translocates to the nucleus and binds to specific DNA sequences known

as Vitamin D Response Elements (VDREs), thereby modulating the transcription of target
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genes. Given the structural similarities of some terpenoids to steroid hormones, exploring the

interaction of dehydrodihydroionol stereoisomers with nuclear receptors like VDR could be a

valuable avenue for future research.

Conclusion
Dehydrodihydroionol is a chiral sesquiterpenoid with a complex stereochemistry arising from

two stereocenters. A comprehensive understanding and characterization of its individual

stereoisomers are essential for elucidating its structure-activity relationships in various

applications. While detailed experimental data on its stereoisomers are currently limited in

publicly accessible literature, established analytical techniques such as chiral chromatography

and various spectroscopic methods provide a clear path for future research in this area.

Furthermore, exploring the biological activities of dehydrodihydroionol in the context of

known signaling pathways for structurally related compounds may unveil novel therapeutic or

biotechnological applications.

To cite this document: BenchChem. [Dehydrodihydroionol: A Technical Guide to its Chemical
Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15349628#dehydrodihydroionol-chemical-structure-
and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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